1-Allyl-3-vinylimidazolium tetrafluoroborate
Overview
Description
1-Allyl-3-vinylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C8H11BF4N2 and a molecular weight of 221.99 g/mol . This compound is characterized by its unique structure, which includes an imidazolium ring substituted with allyl and vinyl groups. It is known for its high thermal stability, low melting point, and excellent ionic conductivity .
Preparation Methods
1-Allyl-3-vinylimidazolium tetrafluoroborate can be synthesized through a multi-step process involving the alkylation of imidazole. The synthetic route typically involves the following steps :
Alkylation of Imidazole: Imidazole is first alkylated with allyl bromide to form 1-allylimidazole.
Vinylation: The 1-allylimidazole is then reacted with vinyl bromide to introduce the vinyl group, resulting in 1-allyl-3-vinylimidazole.
Anion Exchange: Finally, the 1-allyl-3-vinylimidazole is treated with tetrafluoroboric acid to exchange the bromide anion with tetrafluoroborate, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-Allyl-3-vinylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the reaction conditions and the specific oxidizing agent used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the vinyl and allyl groups.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Allyl-3-vinylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-allyl-3-vinylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium ring can interact with various molecular targets through hydrogen bonding and π-π interactions, facilitating catalytic processes. The tetrafluoroborate anion also plays a role in stabilizing charged intermediates and enhancing the overall reactivity of the compound .
Comparison with Similar Compounds
1-Allyl-3-vinylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a similar imidazolium core but different alkyl substituents, leading to variations in physical properties and reactivity.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another similar compound with different alkyl groups, affecting its solubility and ionic conductivity.
1-Octyl-3-methylimidazolium tetrafluoroborate: This compound has a longer alkyl chain, resulting in higher hydrophobicity and different applications in phase transfer catalysis.
The uniqueness of this compound lies in its combination of allyl and vinyl groups, which provide additional reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
1-ethenyl-3-prop-2-enylimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h3-4,6-8H,1-2,5H2;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVAFBUNEWEZLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=CC[N+]1=CN(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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